molecular formula C10H10ClNOS B2842680 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride CAS No. 129761-30-4

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride

Cat. No. B2842680
Key on ui cas rn: 129761-30-4
M. Wt: 227.71
InChI Key: LSORCUCIFQEXQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07119102B2

Procedure details

(2-Benzo[b]thiophen-2-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester (544 mg, 1.867 mmol) was dissolved into 3 mL of EtOAc and 10 mL of 4.0 M HCl in dioxane was added. The mixture was allowed to stir overnight with a white precipitate forming. The precipitate was triturated with 3×10 mL of EtOAc and dried under vacuum to give 400 mg, 94.7% of crude 2-amino-1-benzo[b]thiophen-2-yl-ethanone HCl salt. The material was carried on without further purification.
Name
(2-Benzo[b]thiophen-2-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester
Quantity
544 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][C:9]([C:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH:12]=1)=[O:10])(C)(C)C.CCOC(C)=O.[ClH:27]>O1CCOCC1>[ClH:27].[NH2:7][CH2:8][C:9]([C:11]1[S:15][C:14]2[CH:16]=[CH:17][CH:18]=[CH:19][C:13]=2[CH:12]=1)=[O:10] |f:4.5|

Inputs

Step One
Name
(2-Benzo[b]thiophen-2-yl-2-oxo-ethyl)-carbamic acid tert-butyl ester
Quantity
544 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(=O)C1=CC2=C(S1)C=CC=C2)=O
Name
Quantity
3 mL
Type
reactant
Smiles
CCOC(=O)C
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir overnight with a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
forming
CUSTOM
Type
CUSTOM
Details
The precipitate was triturated with 3×10 mL of EtOAc
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.NCC(=O)C1=CC2=C(S1)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 94.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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